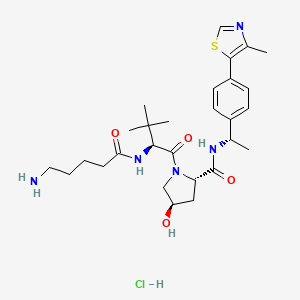
(E/Z)-4,4'-Distyryl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E/Z)-4,4’-Distyryl-2,2’-bipyridine is an organic compound that exhibits geometric isomerism due to the presence of double bonds. The compound is characterized by the presence of two styryl groups attached to a bipyridine core. The E/Z notation indicates the spatial arrangement of the substituents around the double bonds, with E (entgegen) meaning opposite sides and Z (zusammen) meaning the same side.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4,4’-Distyryl-2,2’-bipyridine typically involves the reaction of 4,4’-dibromo-2,2’-bipyridine with styrene derivatives under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent like N,N-dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of (E/Z)-4,4’-Distyryl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E/Z)-4,4’-Distyryl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted bipyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Electrophiles like alkyl halides, nucleophiles like amines
Major Products Formed
Oxidation: Oxidized bipyridine derivatives
Reduction: Reduced bipyridine derivatives
Substitution: Substituted bipyridine derivatives
Aplicaciones Científicas De Investigación
(E/Z)-4,4’-Distyryl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (E/Z)-4,4’-Distyryl-2,2’-bipyridine involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form coordination complexes with metal ions, leading to changes in electronic and photophysical properties. In biological systems, it can interact with proteins or nucleic acids, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(2-pyridyl)ethylene
- 4,4’-Bis(4-pyridyl)ethylene
- 4,4’-Bis(2-thienyl)ethylene
Uniqueness
(E/Z)-4,4’-Distyryl-2,2’-bipyridine is unique due to its ability to exhibit geometric isomerism, which can significantly influence its chemical and physical properties. The presence of styryl groups enhances its conjugation and photophysical properties, making it a valuable compound for various applications in materials science and biology.
Propiedades
Fórmula molecular |
C26H20N2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-[(Z)-2-phenylethenyl]-2-[4-[(E)-2-phenylethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C26H20N2/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28-26)14-12-22-9-5-2-6-10-22/h1-20H/b13-11-,14-12+ |
Clave InChI |
OFZKDHVEYWXZKM-HEEUSZRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C\C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


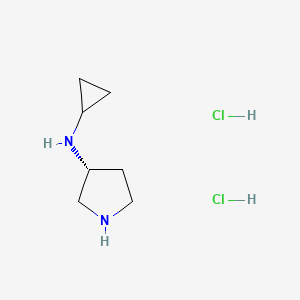
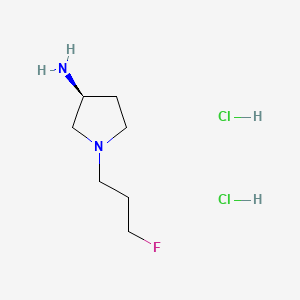
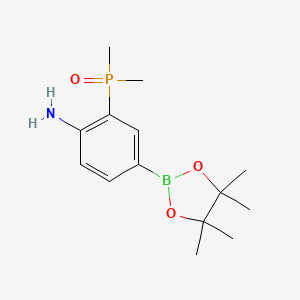
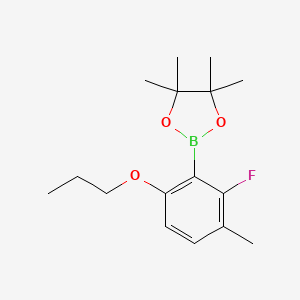

![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
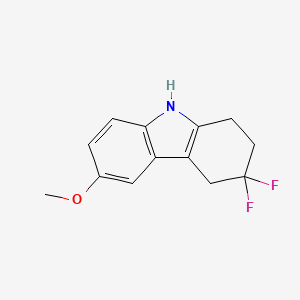

![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)


![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
